![molecular formula C21H22BrN3O2 B2500663 7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 701241-99-8](/img/structure/B2500663.png)
7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one" is a derivative of the 1,4-benzodiazepine class, which is a prominent group of compounds with a wide range of pharmacological activities. The core structure of this compound is characterized by a benzodiazepine ring system that is modified with various substituents, which can significantly alter its biological activity and physical properties.
Synthesis Analysis
The synthesis of related 1,4-benzodiazepine derivatives has been explored in several studies. For instance, the treatment of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with different tosylates leads to the formation of compounds with varying alkyl substituents, as demonstrated in one study . Another paper describes a new synthesis route for a 7-bromo-1,4-benzodiazepin-2-one derivative, starting from bromazepam and involving acylation and hydrolysis steps . These methods highlight the versatility of synthetic approaches for modifying the 1,4-benzodiazepine scaffold.
Molecular Structure Analysis
The molecular structure of 1,4-benzodiazepine derivatives is crucial in determining their conformation and, consequently, their interaction with biological targets. X-ray crystallography has confirmed that even small changes in the molecular structure, such as the identity of the alkyl substituent, can lead to significant conformational differences and influence the assembly mode in the crystal . The boat conformation of the seven-membered benzodiazepine ring is a characteristic feature observed in these compounds .
Chemical Reactions Analysis
The reactivity of 1,4-benzodiazepine derivatives can vary based on their substituents. For example, certain derivatives undergo thermal rearrangement into different products upon heating . The complexation of these compounds with metal ions has also been studied, revealing the formation of coordination compounds with metals such as Co(II) and Ni(II), which are characterized by various spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzodiazepine derivatives are influenced by their specific molecular structures. For instance, the presence of a bromo substituent and other functional groups can affect their solubility, melting points, and reactivity. The interaction of these compounds with central benzodiazepine receptors has been analyzed using radioligand analysis, showing that the complexation process can be driven by changes in entropy and enthalpy . Additionally, the coordination compounds of these derivatives exhibit distinct electrical conductivity and magnetic susceptibility properties .
Applications De Recherche Scientifique
Synthetic Aspects and Chemical Transformations
Benzodiazepines, including derivatives like 7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, play a crucial role in the pharmaceutical industry due to their diverse biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. Research has extensively explored synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting the importance of developing novel and efficient methods for their synthesis, which could lead to the discovery of new biologically active molecules (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Pharmacological and Biological Activities
The pharmacological profile of benzothiazepine derivatives, which share structural similarities with benzodiazepines, indicates a wide range of biological activities. These activities include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Such research underscores the potential of benzodiazepine derivatives in developing new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
Potential Therapeutic Applications
The peripheral benzodiazepine receptor (PBR) has been identified as a promising therapeutic target for a variety of diseases. PBR's involvement in the regulation of apoptosis, cell proliferation, and immunomodulation, among other functions, suggests that specific ligands modulating PBR activity could have significant clinical benefits in managing diseases such as cancer, autoimmune disorders, infectious diseases, and neurodegenerative conditions (Galiègue, Tinel, & Casellas, 2003).
Environmental Impact and Ecotoxicity
The environmental occurrence and fate of benzodiazepines, including their transformation products during water treatment, represent an emerging area of research. Studies focusing on the detection of benzodiazepine derivatives in various water bodies and their removal efficiencies during water treatment processes highlight the need for comprehensive environmental management strategies to mitigate their potential ecotoxicological impacts (Kosjek, Perko, Zupanc, Zanoški Hren, Landeka Dragičević, Žigon, Kompare, & Heath, 2012).
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-5-phenyl-4-(2-pyrrolidin-1-ylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c22-16-8-9-18-17(12-16)21(15-6-2-1-3-7-15)25(13-19(26)23-18)20(27)14-24-10-4-5-11-24/h1-3,6-9,12,21H,4-5,10-11,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHTXRWYANCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-phenyl-4-(2-pyrrolidin-1-ylacetyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

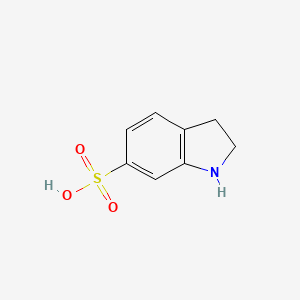
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)
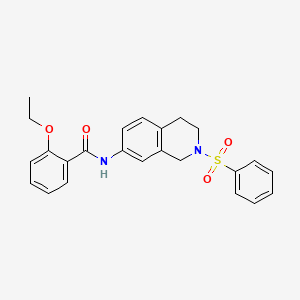
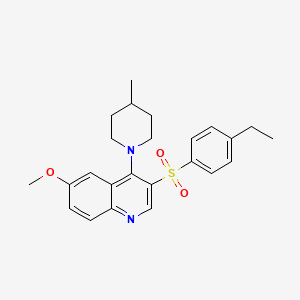

![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)
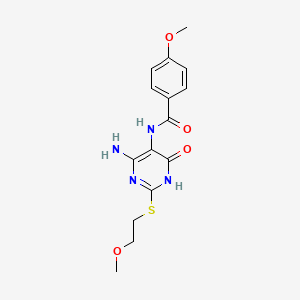
![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)
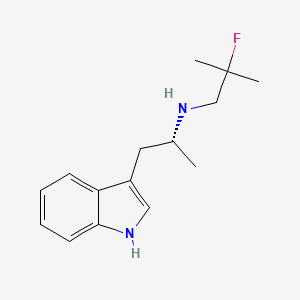
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)